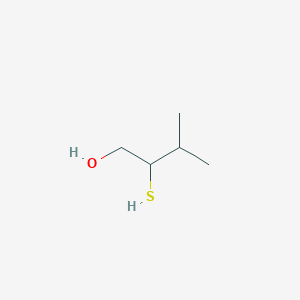

2-Mercapto-3-methyl-1-butanol

描述

Significance of 2-Mercapto-3-methyl-1-butanol in Brewing Science and Food Quality Research

Research has identified 2M3MB as a key contributor to the onion-like off-flavor in beer, distinguishing it from other sulfur compounds. nih.govresearchgate.net While other compounds like 3-mercapto-3-methyl-1-butanol (B1210777) (3M3MB) may also be present, studies have shown that 2M3MB is the primary compound responsible for this specific off-flavor due to its lower detection threshold. nih.gov The presence of such off-flavors is a significant concern for the brewing industry, driving research into the compound's origins and formation pathways. evitachem.com

The significance of 2M3MB extends beyond beer to the broader field of food quality research, as vicinal mercaptoalcohols are known to impart onion or garlic-like aftertastes in various foodstuffs, thereby diminishing their quality. cas.cz The study of 2M3MB and similar compounds is therefore crucial for understanding and controlling flavor profiles in a range of food and beverage products.

Table 1: Sensory Threshold of this compound

| Compound | Sensory Threshold in Beer | Aroma Description |

| This compound (2M3MB) | 0.13 ng/mL nih.gov | Onion, Sweaty johnihaas.comasbcnet.org |

| 3-Mercapto-3-methyl-1-butanol (3M3MB) | 17.5 ng/mL nih.gov | Onion-like nih.gov |

Current Landscape of Scholarly Inquiry on this compound Formation and Mitigation

The current scholarly inquiry into this compound (2M3MB) is primarily focused on understanding its formation during the brewing process and developing effective mitigation strategies. daneshyari.comtandfonline.comtandfonline.com A significant breakthrough in this area was the identification of its precursor and the elucidation of the chemical reactions leading to its formation.

Research has established that 2M3MB is not present in the initial wort but is formed during fermentation by yeast. daneshyari.com The precursor to 2M3MB has been identified as 2,3-epoxy-3-methylbutanal (EMB). tandfonline.comtandfonline.combyo.com This precursor is generated from the oxidation of iso-alpha-acids, which are hop-derived compounds. tandfonline.comwildabouthops.nz The hot aeration of wort has been identified as a critical step that increases the concentration of EMB, thereby leading to higher levels of 2M3MB in the final beer. daneshyari.comnih.govwildabouthops.nz

The conversion of EMB to 2M3MB involves a series of reactions. Initially, EMB reacts non-enzymatically with hydrogen sulfide (B99878) (H₂S), a byproduct of yeast metabolism, to form an intermediate compound, 2-mercapto-3-hydroxy-3-methylbutanal (2M3H3MB). tandfonline.comtandfonline.com Subsequently, this intermediate is converted to 2M3MB by yeast enzymes. tandfonline.com Specific enzymes from Saccharomyces pastorianus, namely Old Yellow Enzyme 2 (Oye2p) and alcohol dehydrogenase 6 (Adh6p), have been identified as being involved in this final conversion step. tandfonline.com

Mitigation strategies currently under investigation are centered on controlling the factors that promote 2M3MB formation. A key strategy is the prevention of hot wort aeration, as this directly reduces the formation of the precursor EMB. johnihaas.comnih.gov Another promising approach is "dip hopping," where hops are added to the fermenter before fermentation begins. byo.combyo.com This technique has been shown to suppress the formation of 2M3MB by reducing the concentration of hydrogen sulfide available to react with EMB. byo.comwildabouthops.nz The mechanism is thought to involve the alteration of yeast sulfur metabolism, which in turn decreases H₂S production. byo.comwildabouthops.nz

Table 2: Formation Pathway of this compound

| Step | Reactant(s) | Product | Key Factors |

| 1 | Iso-alpha-acids (from hops) + Oxygen | 2,3-epoxy-3-methylbutanal (EMB) | Hot aeration of wort nih.govtandfonline.com |

| 2 | EMB + Hydrogen Sulfide (H₂S) | 2-mercapto-3-hydroxy-3-methylbutanal (2M3H3MB) | Non-enzymatic reaction tandfonline.comtandfonline.com |

| 3 | 2M3H3MB | This compound (2M3MB) | Yeast enzymes (Oye2p, Adh6p) tandfonline.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methyl-2-sulfanylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OS/c1-4(2)5(7)3-6/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYYSQQYPUMFOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557966 | |

| Record name | 3-Methyl-2-sulfanylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116229-37-9 | |

| Record name | 1-Butanol, 2-mercapto-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116229-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercapto-3-methyl-1-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116229379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2-sulfanylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-MERCAPTO-3-METHYL-1-BUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBQ3H05T3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of 2 Mercapto 3 Methyl 1 Butanol Biogenesis

Identification and Characterization of Precursors to 2-Mercapto-3-methyl-1-butanol

The biogenesis of this compound is initiated by specific precursor molecules that undergo transformation during processing and fermentation. Research has focused on identifying these primary compounds and the conditions that lead to their formation.

Scientific investigations have identified 2,3-Epoxy-3-methylbutanal (EMB) as the principal precursor to this compound. daneshyari.comnih.gov This volatile compound was isolated and identified through various chromatographic and mass spectrometry techniques, including gas chromatography coupled to quadrupole-time-of-flight mass spectrometry (GC/QTOF). daneshyari.comnih.gov Studies have shown that the concentration of 2M3MB increases during fermentation in the presence of EMB, confirming its role as a direct precursor. daneshyari.comtandfonline.com While other compounds were initially proposed, their contributions have been found to be negligible. daneshyari.comresearchgate.net

The formation of 2,3-Epoxy-3-methylbutanal (EMB) is linked to the oxidative degradation of iso-alpha acids, which are primarily derived from hops in the context of brewing. tandfonline.comresearchgate.net The hot aeration of brewer's wort, an oxygen-rich process at elevated temperatures, facilitates the oxidation of the side chains of these iso-alpha acids, leading to the generation of EMB. tandfonline.comresearchgate.netresearchgate.net This oxidative process is a critical step, as the presence of oxygen during the heating phase directly correlates with the increased formation of the EMB precursor. researchgate.netasbcnet.org Iso-alpha acids are the isomerized form of alpha acids, a transformation that occurs during the wort boiling process. beerandbrewing.com The degradation of these bittering compounds under oxidative conditions is a key initial step in the pathway leading to 2M3MB. nih.gov

The conversion of EMB to 2M3MB is not a single-step reaction but proceeds through a crucial intermediate compound: 2-mercapto-3-hydroxy-3-methylbutanal (2M3H3MB). tandfonline.comresearchgate.netresearchgate.net This intermediate is formed through the reaction of EMB with hydrogen sulfide (B99878). researchgate.netresearchgate.nettandfonline.com The identification of 2M3H3MB has been pivotal in elucidating the complete formation mechanism. Research has shown that this intermediate is subsequently converted into the final product, 2M3MB, by yeast enzymes during fermentation. tandfonline.comresearchgate.net However, a significant portion of EMB can also be reduced to 2,3-epoxy-3-methylbutanol, a reaction that does not lead to the formation of 2M3MB, indicating a branching point in the pathway. tandfonline.comresearchgate.net

Hydrogen sulfide (H₂S), a compound often produced by yeast during fermentation, plays an essential role as the sulfur donor in the biogenesis of 2M3MB. researchgate.netresearchgate.net It reacts with the primary precursor, 2,3-Epoxy-3-methylbutanal (EMB), in what has been described as a non-enzymatic reaction to form the key intermediate, 2-mercapto-3-hydroxy-3-methylbutanal (2M3H3MB). researchgate.nettandfonline.com The availability of hydrogen sulfide during fermentation is therefore a critical factor influencing the yield of the intermediate and, consequently, the final concentration of 2M3MB. researchgate.net

Prior to the definitive identification of EMB, other compounds were investigated as potential precursors to 2M3MB. One such compound was 3-methyl-2-buten-1-ol (B147165) (3MBol). daneshyari.comresearchgate.net It was speculated that 3MBol could react with hydrogen sulfide to form 2M3MB. daneshyari.comacs.org However, subsequent quantitative analysis and addition tests during brewing processes have indicated that 3MBol is not the major precursor and does not significantly contribute to the formation of 2M3MB in beer. daneshyari.comresearchgate.net Additionally, the potential role of cysteine conjugates as precursors was studied, but their contribution was also found to be negligible in this specific pathway. daneshyari.comnih.gov

Table 1: Key Compounds in the Biogenesis of this compound

| Compound Name | Abbreviation | Role in Pathway |

|---|---|---|

| Iso-alpha Acids | - | Starting material; undergoes oxidation. tandfonline.comresearchgate.net |

| 2,3-Epoxy-3-methylbutanal | EMB | Primary precursor, formed from iso-alpha acid oxidation. daneshyari.comnih.gov |

| Hydrogen Sulfide | H₂S | Sulfur donor; reacts with EMB. researchgate.netresearchgate.net |

| 2-Mercapto-3-hydroxy-3-methylbutanal | 2M3H3MB | Key intermediate, formed from EMB and H₂S. tandfonline.comresearchgate.netresearchgate.net |

| This compound | 2M3MB | Final product of the biogenetic pathway. daneshyari.com |

| 3-Methyl-2-buten-1-ol | 3MBol | Investigated potential precursor with negligible contribution. daneshyari.comresearchgate.net |

Enzymatic Pathways in Microbial Biotransformation of this compound

The final step in the formation of this compound involves the microbial biotransformation of the intermediate, 2-mercapto-3-hydroxy-3-methylbutanal (2M3H3MB). This conversion is not spontaneous but is catalyzed by specific enzymes present in yeast.

Research has successfully identified two key enzymes from the yeast Saccharomyces pastorianus that are responsible for this transformation: Old Yellow Enzyme 2 (Oye2p) and alcohol dehydrogenase 6 (Adh6p). researchgate.nettandfonline.com The conversion process involves a two-step reduction catalyzed by this enzymatic duo. An in vitro reaction reconstituted with these two purified enzymes successfully converted 2M3H3MB into 2M3MB, confirming their direct role. researchgate.nettandfonline.com Further validating these findings, a yeast mutant strain with deletions of the genes encoding both Oye2p and Adh6p showed a significantly decreased ability to form 2M3MB. researchgate.nettandfonline.com This demonstrates the critical importance of these specific enzymes in the final stage of the 2M3MB biogenetic pathway.

Table 2: Enzymes Involved in the Biotransformation of 2-Mercapto-3-hydroxy-3-methylbutanal

| Enzyme Name | Abbreviation | Microbial Source | Function in Pathway |

|---|---|---|---|

| Old Yellow Enzyme 2 | Oye2p | Saccharomyces pastorianus | Part of the two-enzyme system that converts the intermediate 2M3H3MB to 2M3MB. researchgate.nettandfonline.com |

Identification of Key Yeast Enzymes Involved in this compound Production

The biogenesis of this compound in yeast, particularly Saccharomyces pastorianus, has been traced to a specific two-step enzymatic conversion. researchgate.netu-tokyo.ac.jp The process begins with a non-enzymatic reaction where a precursor, 2,3-epoxy-3-methylbutanal (EMB), reacts with hydrogen sulfide to form an intermediate, 2-mercapto-3-hydroxy-3-methylbutanal (2M3H3MB). researchgate.net This intermediate is then converted into the final 2M3MB compound by the sequential action of two key yeast enzymes. researchgate.netu-tokyo.ac.jp

Old Yellow Enzyme 2 (Oye2p), a member of the oxidoreductase family, is the first key enzyme involved in the conversion of 2M3H3MB. researchgate.netu-tokyo.ac.jp Oye2p catalyzes the reduction of the aldehyde group in the 2M3H3MB intermediate. This enzyme is crucial for the initial step of the enzymatic pathway that transforms the intermediate into the final thiol product.

Following the action of Oye2p, Alcohol Dehydrogenase 6 (Adh6p) performs the subsequent conversion step. researchgate.netu-tokyo.ac.jp Adh6p is an NADP-dependent, medium-chain alcohol dehydrogenase with broad substrate specificity, primarily functioning as an aldehyde reductase. uniprot.org In this specific pathway, Adh6p is responsible for the final reduction that yields this compound. researchgate.net The coordinated action of both Oye2p and Adh6p is essential for the efficient production of 2M3MB in yeast. researchgate.netu-tokyo.ac.jp

The roles of Oye2p and Adh6p in the biosynthesis of 2M3MB have been validated through in vitro experiments. researchgate.net Researchers utilized preparative column chromatography combined with enzyme assays to isolate and identify these two enzymes from Saccharomyces pastorianus. researchgate.net To confirm their function, in vitro reactions were conducted using purified versions of Oye2p and Adh6p that were produced in recombinant Escherichia coli cells. This setup successfully converted 2-mercapto-3-hydroxy-3-methylbutanal into this compound, confirming the capability of these two enzymes to execute the transformation. researchgate.net

Further validation was achieved using yeast genetics. A mutant strain of Saccharomyces cerevisiae was engineered with deletions of the genes encoding both Oye2p and Adh6p. researchgate.netu-tokyo.ac.jp Fermentation trials with this double-deletion mutant showed a dramatic decrease in the formation of 2M3MB, with production dropping to less than 20% of that of the wild-type strain, thereby confirming the crucial role of this enzymatic pathway in vivo. u-tokyo.ac.jp

Table 1: Key Enzymes in this compound Biogenesis

| Enzyme | Encoding Gene | Function in Pathway | Impact of Gene Deletion |

|---|---|---|---|

| Old Yellow Enzyme 2 (Oye2p) | OYE2 | Initial reduction of the intermediate 2-mercapto-3-hydroxy-3-methylbutanal. researchgate.net | Contributes to a significant decrease in 2M3MB formation when deleted along with ADH6. researchgate.netu-tokyo.ac.jp |

| Alcohol Dehydrogenase 6 (Adh6p) | ADH6 | Final reduction step to form this compound. researchgate.net | Contributes to a significant decrease in 2M3MB formation when deleted along with OYE2. researchgate.netu-tokyo.ac.jp |

Contribution of Microbial β-C-S Lyases to Thiol Release in Fermentation

Microbial β-C-S lyases are enzymes known for their significant role in generating flavor-active thiols in fermented products like wine and beer. mdpi.comresearcher.liferesearchgate.netnih.gov These enzymes, classified under EC 4.4.1.8, catalyze the cleavage of a carbon-sulfur bond in cysteine S-conjugates, which are non-volatile precursors. mdpi.comnih.gov This cleavage releases potent, volatile thiols that contribute significantly to the aroma profile of the beverage. mdpi.comresearchgate.net

The activity of these lyases is crucial for the release of various polyfunctional thiols from precursors found in raw materials like grapes and hops. researcher.lifenih.gov However, in the specific case of this compound, the contribution of this pathway appears to be limited. Studies investigating a cysteine conjugate as a potential precursor for 2M3MB found its contribution to be negligible. nih.gov This suggests that while β-C-S lyases are fundamental for the biogenesis of many important thiols in fermentation, the primary pathway for 2M3MB formation relies on the reduction of 2,3-epoxy-3-methylbutanal-derived intermediates by enzymes like Oye2p and Adh6p rather than the cleavage of a cysteine conjugate. researchgate.netnih.gov

Characterization of Yeast Strain-Dependent Differences in this compound Formation

The production of volatile aroma compounds, including thiols, is highly dependent on the specific yeast strain used for fermentation. researchgate.netnih.govescholarship.org Different yeast strains, even within the same species, exhibit distinct metabolic activities that lead to varying profiles of flavor compounds. nih.govresearchgate.net This variation is linked to differences in nitrogen utilization, metabolic flux, and the expression levels of key enzymes. nih.gov

Table 2: Example of Strain-Dependent Association with Volatile Compounds in S. cerevisiae

| Yeast Strain | Associated Volatile Compounds (at 24h fermentation) |

|---|---|

| Uvaferm | Propanol, Ethyl hexanoate. nih.gov |

| R2 | Ethyl acetate (B1210297). nih.gov |

| Elixir | 2-Phenylethanol, 2-Phenylethyl acetate. nih.gov |

| Opale | Isobutanol, Isoamyl acetate. nih.gov |

This table illustrates the general principle of strain-dependent flavor production and is not specific to this compound.

Genetic Basis of this compound Production in Microorganisms

The capacity of a microorganism to produce this compound is fundamentally determined by its genetic makeup. The primary genes responsible for its biogenesis are those that encode the key enzymes in its formation pathway.

For the main production pathway of 2M3MB, the genes OYE2 and ADH6, which encode Old Yellow Enzyme 2 and Alcohol Dehydrogenase 6, respectively, are critical. researchgate.netu-tokyo.ac.jp As demonstrated in genetic knockout studies, the deletion of these two genes in Saccharomyces leads to a substantial reduction in 2M3MB formation, confirming their central role. researchgate.netu-tokyo.ac.jp

While the β-C-S lyase pathway is less significant for 2M3MB, the genes encoding these enzymes are crucial for the release of other thiols. researchgate.netnih.gov Key genes in this context include IRC7 and STR3. The IRC7 gene is particularly noteworthy, as many laboratory and industrial yeast strains possess an inactive, truncated version of this gene, which limits their capacity for thiol release. researchgate.net Strains with a fully active IRC7 gene show enhanced potential. Similarly, engineering yeast with an extra copy of the STR3 gene has been shown to improve thiol release. researchgate.net The presence, copy number, and specific alleles of these genes dictate a strain's inherent ability to produce a wide range of flavor-active thiols. researchgate.net

Table 3: Selected Genes Influencing Thiol Production in Yeast

| Gene | Encoded Enzyme/Protein | Role in Thiol Production |

|---|---|---|

| OYE2 | Old Yellow Enzyme 2 | A key reductase in the primary biogenesis pathway of 2M3MB. researchgate.net |

| ADH6 | Alcohol Dehydrogenase 6 | A key reductase in the primary biogenesis pathway of 2M3MB. researchgate.net |

| IRC7 | β-C-S lyase | Cleaves cysteine-conjugated precursors to release various volatile thiols. researchgate.net |

| STR3 | Cystathionine β-lyase | A β-C-S lyase that can be engineered to improve thiol release. researchgate.net |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| 2,3-epoxy-3-methylbutanal |

| 2-mercapto-3-hydroxy-3-methylbutanal |

| This compound |

| 2-Phenylethanol |

| 2-Phenylethyl acetate |

| Ethyl acetate |

| Ethyl hexanoate |

| Hydrogen sulfide |

| Isoamyl acetate |

| Isobutanol |

Gene Deletion Studies to Elucidate Enzymatic Roles in this compound Pathways

Gene deletion studies have been instrumental in identifying the key enzymes involved in the conversion of precursors to this compound. In the context of beer, where this compound can impart an undesirable onion-like off-flavor, research has pinpointed its formation from 2,3-epoxy-3-methylbutanal (EMB). researchgate.netnih.gov This precursor is generated through the oxidation of iso-alpha acids from hops during the hot aeration of brewer's wort. researchgate.netnih.gov

A crucial intermediate in this pathway is 2-mercapto-3-hydroxy-3-methylbutanal (2M3H3MB), which is formed non-enzymatically from the reaction of EMB with hydrogen sulfide. researchgate.net The subsequent conversion of 2M3H3MB to this compound is an enzyme-catalyzed process. Through preparative column chromatography and enzyme assays, two key enzymes from Saccharomyces pastorianus have been identified: Old Yellow Enzyme 2 (Oye2p) and alcohol dehydrogenase 6 (Adh6p). researchgate.net

To confirm the roles of these enzymes, gene deletion studies were conducted. A yeast mutant with deletions of the genes encoding both Oye2p and Adh6p exhibited a dramatic decrease in the formation of this compound. researchgate.net This provides strong evidence for the direct involvement of these two enzymes in the final steps of its biosynthesis. In vitro experiments using purified Oye2p and Adh6p from recombinant Escherichia coli further validated their function by successfully converting 2M3H3MB to this compound. researchgate.net

Another pathway for the formation of polyfunctional thiols, including this compound, involves the enzymatic release from cysteine-conjugated precursors. mdpi.comresearchgate.net Enzymes known as β-C-S lyases are responsible for cleaving the carbon-sulfur bond in these conjugates, releasing the free thiol. mdpi.comresearchgate.net Key genes encoding for β-C-S lyase activity in yeast are IRC7 and STR3. mdpi.com While the direct role of these specific genes in this compound formation from a cysteine conjugate in all contexts is still under investigation, their known function in releasing other thiols suggests a potential involvement that could be further clarified through targeted gene deletion studies.

Table 1: Key Enzymes and Genes in this compound Biogenesis

| Enzyme | Gene | Organism | Role in Pathway |

| Old Yellow Enzyme 2 | OYE2 | Saccharomyces pastorianus | Conversion of 2M3H3MB to this compound researchgate.net |

| Alcohol Dehydrogenase 6 | ADH6 | Saccharomyces pastorianus | Conversion of 2M3H3MB to this compound researchgate.net |

| Cystathionine β-lyase | IRC7 | Saccharomyces cerevisiae | Potential release from cysteine-conjugated precursors mdpi.com |

| Cystathionine β-lyase | STR3 | Saccharomyces cerevisiae | Potential release from cysteine-conjugated precursors mdpi.com |

Expression Regulation of Genes Influencing this compound Biosynthesis

The expression of genes encoding the enzymes involved in the biosynthesis of this compound is subject to regulation by various cellular and environmental factors. Understanding this regulation is key to controlling the final concentration of this flavor compound.

In the context of higher alcohol production in engineered microbes, the expression of biosynthetic pathway genes is often placed under the control of inducible promoters to allow for temporal control of production. For instance, the PL-lacO1 promoter has been used to express genes for the production of 3-methyl-1-butanol in E. coli. nih.gov Similarly, transcription factor-based biosensors have been developed to screen for and optimize the production of alcohols like 1-butanol (B46404) by linking product concentration to the expression of a reporter gene. acs.orgnih.gov This approach allows for the high-throughput screening of different pathway variants and enzyme expression levels to identify those that yield increased productivity. acs.orgnih.gov

The regulation of native yeast genes is more complex. The expression of BAT2, a gene encoding a branched-chain amino acid aminotransferase involved in the synthesis of isoamyl alcohol (a structural isomer of this compound's alcohol precursor), is enhanced when yeast is grown in a medium with ethanol (B145695) as the sole carbon source. mdpi.com This suggests that the carbon source available during fermentation can significantly influence the expression of genes in related pathways. Overexpression of BAT2 has been shown to increase the production of isoamyl alcohol and its corresponding acetate ester. mdpi.com

Furthermore, the redox state of the cell can influence gene expression related to oxidative stress responses. Since the formation of the precursor EMB is an oxidative process, the cellular response to oxidative stress could potentially modulate the expression of genes like OYE2, which belongs to the Old Yellow Enzyme family known to be involved in oxidative stress reduction.

Engineering of Microbial Strains for Modulated this compound Formation

The ability to engineer microbial strains offers a powerful tool for either increasing or decreasing the production of this compound, depending on the desired outcome.

For applications where higher alcohols are desired as biofuels, metabolic engineering strategies in microorganisms like E. coli and Corynebacterium glutamicum have been successfully employed. frontiersin.orgresearchgate.net These strategies often involve overexpressing genes in the amino acid biosynthetic pathways to channel metabolic flux towards the production of 2-keto acids, which are the immediate precursors to higher alcohols. frontiersin.orgresearchgate.net For example, to produce 3-methyl-1-butanol, genes such as ilvIHCD and leuABCD in E. coli are overexpressed to increase the pool of 2-ketoisocaproate. frontiersin.org This keto acid is then converted to the alcohol by heterologously expressed 2-keto acid decarboxylases (KDC) and alcohol dehydrogenases (ADH). frontiersin.org

A similar approach could be envisioned for modulating this compound. By identifying and overexpressing the genes responsible for the synthesis of its specific 2-keto acid precursor, and subsequently the enzymes that catalyze the final conversion steps (such as Oye2p and Adh6p), it may be possible to enhance its production.

Conversely, to reduce the formation of undesirable this compound, gene knockout strategies are effective. As demonstrated by the deletion of OYE2 and ADH6 in yeast, eliminating the genes for key enzymes in the pathway can significantly decrease the production of the final compound. researchgate.net Additionally, deleting genes responsible for the production of metabolic byproducts can redirect carbon flux away from the target pathway. frontiersin.org

Random mutagenesis coupled with selection is another powerful technique. Strains of E. coli have been developed for enhanced production of 3-methyl-1-butanol by using a structural analog of L-leucine to select for mutants with upregulated biosynthetic pathways. nih.gov This approach could be adapted to screen for strains with altered this compound production.

Table 2: Examples of Engineered Microbial Strains for Higher Alcohol Production

| Microorganism | Engineering Strategy | Target Alcohol | Key Genes Manipulated | Reference |

| Escherichia coli | Overexpression of amino acid biosynthetic pathway | Isobutanol, 1-butanol, 2-methyl-1-butanol, 3-methyl-1-butanol | kivd (Lactococcus lactis), adh2 (S. cerevisiae) | frontiersin.org |

| Escherichia coli | Random mutagenesis and selection | 3-methyl-1-butanol | alsS (Bacillus subtilis), ilvCD (E. coli), leuA (E. coli) | nih.gov |

| Corynebacterium glutamicum | Overexpression of Ehrlich pathway, knockout of competing pathways | 2-methyl-1-butanol, 3-methyl-1-butanol | 2-keto acid decarboxylases, alcohol dehydrogenases, aceE, ldh | researchgate.net |

| Saccharomyces pastorianus | Gene deletion | This compound | OYE2, ADH6 | researchgate.net |

Advanced Analytical Techniques for 2 Mercapto 3 Methyl 1 Butanol Research

Extraction and Enrichment Protocols for 2-Mercapto-3-methyl-1-butanol from Complex Matrices

Due to the extremely low concentrations of this compound in various matrices, effective isolation and enrichment steps are crucial for its analysis. nih.govresearchgate.net The complexity of food and beverage samples further necessitates selective extraction techniques to minimize interferences. mdpi.com

Several methods have been developed for the extraction and enrichment of volatile thiols, including this compound. One common approach involves the use of organomercury compounds, like p-hydroxymercuribenzoate (B1229956) (pHMB), which selectively bind to thiols. scispace.comdss.go.th The thiols can then be released and concentrated for analysis. scispace.com However, due to the toxicity of mercury compounds, alternative methods are often preferred. colab.ws

Solid-phase extraction (SPE) offers a more contemporary and safer alternative. acs.orgacs.org A selective method utilizes SPE cartridges containing a silver ion (Ag+) based sorbent, which has a high affinity for thiols. colab.wsacs.org The retained thiols are subsequently eluted, often using a solution of a stronger thiol like thioglycerol or L-cysteine. dss.go.thacs.org This technique has been shown to be effective for extracting thiols from wine and beer with good recovery rates. colab.wsacs.org

Another strategy involves derivatization, where the thiol is reacted with a specific reagent to form a more stable and less volatile derivative. mdpi.comnih.gov This not only protects the thiol from degradation but can also improve its chromatographic properties and detection sensitivity. mdpi.com Reagents like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) and ethyl propiolate (ETP) are commonly used for this purpose in gas chromatography-based analysis. nih.gov

A comparison of different extraction techniques is presented below:

| Extraction Technique | Principle | Advantages | Disadvantages |

| p-Hydroxymercuribenzoate (pHMB) Affinity | Reversible binding of thiols to an organomercury compound. scispace.comdss.go.th | High selectivity for thiols. scispace.com | Use of toxic mercury compounds. colab.ws |

| Silver Ion (Ag+) Solid-Phase Extraction (SPE) | High affinity between thiols and silver ions on a solid support. colab.wsacs.org | Effective, simple, safe, and reduces artifacts. acs.org | Recoveries can vary for different thiols. acs.org |

| Derivatization (e.g., with PFBBr) | Chemical reaction to form a stable derivative. nih.gov | Protects thiol, improves chromatography and detection. mdpi.com | Can be complex and may introduce interferences. mdpi.com |

Chromatographic Separation Methods for this compound and its Precursors

Chromatography is an essential step in the analysis of this compound, allowing for its separation from other compounds in the extracted and enriched sample before detection.

Application of Gas Chromatography (GC) for Volatile Thiol Analysis

Gas chromatography (GC) is a primary technique for the separation of volatile compounds like this compound. mdpi.comnih.gov The high reactivity of the sulfhydryl group can lead to poor peak shape (tailing) during GC analysis, but this can often be overcome by derivatization. nih.gov The choice of GC column is critical, with various stationary phases being used depending on the specific application and whether the native thiol or a derivative is being analyzed. mdpi.com

For the analysis of native thiols, cool-on-column injection is sometimes used to minimize thermal degradation of the analyte. mdpi.com Multidimensional GC (MDGC or GCxGC) offers enhanced separation power, which is particularly useful for complex samples. nih.gov This technique can improve detection limits and reduce matrix background, making it a powerful tool for identifying new thiols. researchgate.net

Various detectors can be coupled with GC for the analysis of volatile thiols. researchgate.net Sulfur-specific detectors like the flame photometric detector (FPD), pulsed flame photometric detector (PFPD), and sulfur chemiluminescence detector (SCD) offer high selectivity and sensitivity for sulfur-containing compounds. mdpi.comfrontiersin.org However, mass spectrometry (MS) is often required for unambiguous identification. mdpi.com

Utilization of Preparative Chromatography for Compound Isolation

For the purpose of identifying and structurally characterizing novel compounds or for obtaining pure standards, preparative chromatography is employed. researchgate.netdaneshyari.comnih.gov This technique allows for the isolation of larger quantities of a specific compound from a complex mixture. researchgate.net

In the context of this compound research, preparative gas chromatography has been used to purify its precursor from hop extract. researchgate.netdaneshyari.com This involved initial purification steps such as distillation and column chromatography, followed by preparative GC to isolate the compound of interest for further analysis. researchgate.netdaneshyari.com The isolated fractions can then be subjected to sensory evaluation or further instrumental analysis for structural elucidation. dss.go.th

Mass Spectrometric Identification and Structural Characterization of this compound

Mass spectrometry (MS) is an indispensable tool for the identification and structural characterization of this compound, providing detailed information about its molecular weight and fragmentation pattern. mdpi.comnih.gov

Qualitative Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the qualitative analysis of volatile thiols. scispace.comunipd.it After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). researchgate.net The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint for the compound. acs.org

The identification of this compound is achieved by comparing its obtained mass spectrum with that of a reference standard or with spectra available in commercial or in-house libraries. asbcnet.org The retention time of the compound on the GC column provides an additional layer of confirmation. frontiersin.org In some cases, chemical ionization (CI) is used as a softer ionization technique that can provide more information about the molecular ion. researchgate.net

High-Resolution Mass Spectrometry (GC/QTOF) for Accurate Mass and Fragmentation Analysis

For a more definitive identification and structural elucidation, particularly of unknown compounds, high-resolution mass spectrometry (HRMS) is employed. mdpi.comnih.govresearchgate.net Gas chromatography coupled to a quadrupole time-of-flight (GC/QTOF) mass spectrometer is a powerful HRMS technique. researchgate.netnih.govresearchgate.net

GC/QTOF provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). researchgate.net This high mass accuracy allows for the determination of the elemental composition of the parent ion and its fragment ions, which is crucial for confirming the identity of a known compound or for proposing the structure of a new one. researchgate.netnih.gov For instance, GC/QTOF was instrumental in identifying the precursor of this compound in beer by providing its accurate mass and enabling the interpretation of its product ion spectra. daneshyari.comnih.gov

The capabilities of different mass spectrometric techniques are summarized below:

| Technique | Ionization Mode | Key Information Provided | Application in this compound Research |

| GC-MS (Quadrupole) | Electron Ionization (EI) researchgate.net | Molecular fragmentation pattern, retention time. frontiersin.orgasbcnet.org | Routine qualitative analysis and identification. scispace.comunipd.it |

| GC-MS (Quadrupole) | Chemical Ionization (CI) researchgate.net | Enhanced molecular ion information. researchgate.net | Confirmation of molecular weight. |

| GC/QTOF-MS | Electron Ionization (EI) researchgate.net | Accurate mass of parent and fragment ions, elemental composition. researchgate.netnih.gov | Unambiguous identification, structural elucidation of unknown compounds. daneshyari.comnih.gov |

Quantitative Determination of this compound Concentrations

Precise measurement of this compound is critical due to its potent nature and low concentration in complex samples. High-precision quantitative methods are essential for reliable research findings.

Stable Isotope Dilution Analysis (SIDA) is the benchmark method for the accurate quantification of trace-level aroma compounds like this compound. scispace.com This technique overcomes issues such as analyte loss during sample preparation and matrix effects that can plague other quantitative methods. scispace.com The core principle of SIDA involves adding a known quantity of an isotopically labeled version of the target analyte, which serves as an internal standard, to the sample at the earliest stage of analysis. imreblank.ch

For thiols, deuterated or ¹³C-labeled analogues are commonly synthesized for use as internal standards. scispace.com For instance, a synthesized standard such as [²H₆]-2-mercapto-3-methyl-1-butanol would be added to a sample. Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it experiences the same losses during extraction, derivatization, and chromatographic analysis. imreblank.ch

Quantification is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrometer can differentiate between the native compound and the heavier, isotope-labeled standard based on their different mass-to-charge (m/z) ratios. By comparing the peak areas of the respective mass fragments, a highly accurate concentration of the original, unlabeled this compound in the sample can be calculated. scispace.comnih.gov This approach has been successfully applied to quantify a range of potent thiols in foods and beverages. nih.gov

Table 1: Principle of Stable Isotope Dilution Assay (SIDA) for this compound using GC-MS

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monitored Mass Fragment (m/z) | Description |

| Analyte | C₅H₁₂OS | 120.22 | e.g., 120, 87, 59 | The naturally occurring compound in the sample to be quantified. |

| Internal Standard | C₅H₆²H₆OS | 126.26 | e.g., 126, 93, 62 | The synthesized, isotopically labeled standard added in a known amount. |

Understanding the biochemical pathways leading to the formation or degradation of this compound relies on the use of specific enzymatic assays. Research into the onion-like off-flavor in beer has identified a key biosynthetic pathway for this compound. researchgate.netresearchgate.net It is formed from the precursor 2-mercapto-3-hydroxy-3-methylbutanal (2M3H3MB), which itself is generated from a reaction between 2,3-epoxy-3-methylbutanal and hydrogen sulfide (B99878). researchgate.net

Studies have revealed that two specific enzymes found in the yeast Saccharomyces pastorianus are responsible for the final conversion step. researchgate.netresearchgate.net Enzymatic assays using these purified enzymes have been instrumental in confirming their roles. An in vitro reaction containing both enzymes successfully converted the precursor 2M3H3MB into this compound. researchgate.netresearchgate.net

The key enzymes identified are:

Old Yellow Enzyme 2 (Oye2p)

Alcohol dehydrogenase 6 (Adh6p)

Further confirmation of their role comes from in vivo experiments using yeast mutants. Yeast strains with the genes encoding for Oye2p and Adh6p deleted showed a dramatic decrease in the formation of this compound, solidifying the importance of this enzymatic step in the biosynthetic pathway. researchgate.net Such assays are crucial for monitoring how changes in fermentation conditions or yeast strains can influence the final concentration of this potent aroma compound.

Table 2: Enzymes Involved in the Biosynthesis of this compound

| Enzyme | Source Organism | Precursor Substrate | Product | Role in Pathway |

| Old Yellow Enzyme 2 (Oye2p) | Saccharomyces pastorianus | 2-mercapto-3-hydroxy-3-methylbutanal (2M3H3MB) | This compound (2M3MB) | Part of the two-enzyme conversion process. researchgate.netresearchgate.net |

| Alcohol dehydrogenase 6 (Adh6p) | Saccharomyces pastorianus | 2-mercapto-3-hydroxy-3-methylbutanal (2M3H3MB) | This compound (2M3MB) | Works in conjunction with Oye2p to complete the conversion. researchgate.netresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and stereochemical analysis of organic molecules like this compound. researchgate.net While mass spectrometry can provide the molecular weight and fragmentation pattern, NMR provides detailed information about the carbon-hydrogen framework and the three-dimensional arrangement of atoms.

Basic 1D NMR experiments, such as ¹H-NMR and ¹³C-NMR, are used to verify the fundamental structure by identifying the number and types of protons and carbons present in the molecule. researchgate.net The chemical shifts (δ) and signal multiplicities provide initial evidence for the connectivity of the atoms.

For a molecule with two adjacent chiral centers, such as this compound, determining the relative stereochemistry (i.e., differentiating between diastereomers) is more complex. This is achieved by analyzing proton-proton coupling constants (J-values) and through-space correlations. wpmucdn.com

Vicinal Coupling Constants (³J_H,H): The magnitude of the coupling constant between protons on adjacent carbons is dependent on the dihedral angle between them. This relationship is crucial for distinguishing between diastereomers (e.g., erythro/threo or syn/anti isomers) in both cyclic and acyclic systems. wpmucdn.com

Nuclear Overhauser Effect (NOE): 2D NMR experiments like NOESY or ROESY detect protons that are close to each other in space, regardless of whether they are bonded. The presence or absence of NOE correlations between specific protons allows for the definitive assignment of the molecule's 3D conformation and relative stereochemistry. wpmucdn.com

By combining these different NMR techniques, a complete and unambiguous picture of the molecule's structure and stereochemistry can be built.

Table 3: Predicted ¹H-NMR and ¹³C-NMR Chemical Shift Ranges for this compound

| Atom Position / Group | Nucleus | Predicted Chemical Shift (δ) in ppm | Description |

| -CH₂OH (Methylene) | ¹H | ~3.5 - 3.8 | Protons adjacent to the hydroxyl group. |

| -CH(SH)- (Methine) | ¹H | ~2.8 - 3.2 | Proton on the carbon bearing the thiol group. |

| -CH(CH₃)₂ (Methine) | ¹H | ~1.8 - 2.2 | Proton of the isopropyl group. |

| -CH(CH₃)₂ (Methyls) | ¹H | ~0.9 - 1.1 | Protons of the two methyl groups of the isopropyl moiety. |

| -CH₂OH (Methylene) | ¹³C | ~65 - 70 | Carbon of the primary alcohol. |

| -CH(SH)- (Methine) | ¹³C | ~45 - 50 | Carbon bonded to the sulfur atom. |

| -CH(CH₃)₂ (Methine) | ¹³C | ~30 - 35 | Methine carbon of the isopropyl group. |

| -CH(CH₃)₂ (Methyls) | ¹³C | ~18 - 22 | Carbons of the isopropyl methyl groups. |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Stereochemical Investigations of 2 Mercapto 3 Methyl 1 Butanol

Enantioselective Synthesis of Chiral 2-Mercapto-3-methyl-1-butanol and its Isomers

The controlled synthesis of specific stereoisomers of this compound is essential for studying their individual properties. While specific, detailed methodologies for the enantioselective synthesis of this particular compound are not extensively documented in publicly available literature, general strategies for the asymmetric synthesis of chiral mercaptoalcohols can be applied.

One potential approach involves the use of chiral precursors derived from natural sources, such as amino acids. For instance, the synthesis of a new class of optically active β-mercaptoalcohols has been achieved starting from amino acids. This method provides a foundational strategy where a chiral pool starting material dictates the stereochemistry of the final product.

Another established strategy for the asymmetric synthesis of mercaptoalcohols involves the use of readily available chiral epoxides. This approach allows for the control of the stereochemistry at the hydroxyl-bearing carbon. The subsequent introduction of the mercapto group can be achieved through various synthetic transformations. A general representation of such a synthetic route is outlined in the table below.

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Epoxide Opening | Triphenylmethyl mercaptan (Trt-SH), KF, MeOH | Introduction of the protected thiol group with controlled stereochemistry. |

| 2 | Malonate Alkylation | Diethyl malonate, NaH, appropriate alkyl halide | Introduction of the carbon backbone. |

| 3 | Decarboxylation | H3O+, heat | Removal of the excess carboxyl group. |

| 4 | Coupling | Amine, coupling agents (e.g., EDC, DIEA) | Formation of an amide linkage if further modification is desired. |

| 5 | Deprotection | Acidic conditions | Removal of the trityl protecting group to yield the free thiol. |

This table represents a generalized synthetic strategy for chiral mercaptoalcohols and may require adaptation for the specific synthesis of this compound stereoisomers.

It is important to note that the development of a specific and efficient enantioselective synthesis for each stereoisomer of this compound would likely require considerable research and optimization of reaction conditions.

Methodologies for Chiral Resolution and Enantiomeric Excess Determination of this compound

The separation of a racemic mixture of this compound into its constituent enantiomers, a process known as chiral resolution, is crucial for obtaining enantiomerically pure samples for further study. Additionally, the determination of the enantiomeric excess (ee), a measure of the purity of a chiral sample, is a key analytical step.

Chiral Resolution:

Formation of Diastereomeric Derivatives: This classical method involves reacting the racemic alcohol with a chiral resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques such as crystallization or chromatography. The separated diastereomers can then be converted back to the individual enantiomers.

Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are powerful techniques for the direct separation of enantiomers. The choice of the CSP is critical and often requires screening of various commercially available columns to achieve optimal separation. For alcohols, CSPs based on cyclodextrins or polysaccharide derivatives are often effective. gcms.cz

Enantiomeric Excess Determination:

Once the enantiomers are separated or an enantioselective synthesis is performed, the enantiomeric excess needs to be determined. The most common methods include:

Chiral HPLC and GC: These techniques, as mentioned above, can be used analytically to quantify the amount of each enantiomer present in a mixture. The relative peak areas in the chromatogram correspond to the ratio of the enantiomers, from which the ee can be calculated.

NMR Spectroscopy with Chiral Derivatizing Agents: In this method, the chiral alcohol is reacted with a chiral derivatizing agent to form diastereomers. The nuclear magnetic resonance (NMR) spectra of these diastereomers will show distinct signals for each, and the integration of these signals can be used to determine the enantiomeric ratio.

| Technique | Principle | Typical Application |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Preparative separation and analytical determination of enantiomeric excess. |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Analysis of volatile chiral compounds, including determination of enantiomeric ratios. nih.gov |

| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers with distinguishable NMR spectra. | Determination of enantiomeric excess in a sample. |

Biochemical Reactivity and Degradation Pathways of 2 Mercapto 3 Methyl 1 Butanol

Enzymatic Degradation Mechanisms of 2-Mercapto-3-methyl-1-butanol in Biological Systems

The biochemical pathways involving this compound (2M3MB) have been notably studied within the context of fermentation by yeast, specifically Saccharomyces pastorianus. Research has focused more on the enzymatic formation of this compound rather than its degradation. This formation is a multi-step process involving key yeast enzymes that convert a precursor molecule into the final thiol.

The established pathway begins with 2,3-epoxy-3-methylbutanal (EMB), a precursor generated from the oxidation of iso-alpha acids derived from hops during the brewing process. researchgate.net EMB undergoes a non-enzymatic reaction with hydrogen sulfide (B99878) to form an intermediate, 2-mercapto-3-hydroxy-3-methylbutanal (2M3H3MB). researchgate.net The subsequent conversion of this intermediate to 2M3MB is an enzymatic process. researchgate.net

Two specific enzymes have been identified as crucial for this final conversion step in Saccharomyces pastorianus: Old Yellow Enzyme 2 (Oye2p) and alcohol dehydrogenase 6 (Adh6p). researchgate.net An in vitro re-creation of the reaction using these purified enzymes successfully converted 2M3H3MB into 2M3MB. researchgate.net Furthermore, yeast mutants with deletions of the genes encoding Oye2p and Adh6p showed a significant decrease in the formation of 2M3MB, confirming the central role of these enzymes in the production of this compound within this biological system. researchgate.net

| Enzyme | Class | Role in 2M3MB Formation |

| Old Yellow Enzyme 2 (Oye2p) | Oxidoreductase | Involved in the conversion of 2-mercapto-3-hydroxy-3-methylbutanal (2M3H3MB) to an intermediate aldehyde. |

| Alcohol Dehydrogenase 6 (Adh6p) | Oxidoreductase | Catalyzes the reduction of the intermediate aldehyde to the final product, this compound (2M3MB). researchgate.net |

Oxidation Reactions and Thiol Group Chemistry of this compound

This compound possesses two primary reactive functional groups: a sulfhydryl (thiol) group (-SH) and a primary hydroxyl (alcohol) group (-OH). The chemistry of this compound is dominated by the reactions characteristic of these groups, particularly oxidation.

The thiol group is susceptible to oxidation. Mild oxidizing agents typically convert thiols into disulfides, which involves the formation of a sulfur-sulfur bond between two thiol molecules. libretexts.org In the case of this compound, this would result in the formation of a corresponding disulfide dimer. More vigorous oxidation conditions can further oxidize the sulfur atom, leading to the formation of sulfonic acids. britannica.com

The primary alcohol group can also be oxidized. khanacademy.org Oxidation of a primary alcohol typically yields an aldehyde as the initial product. quora.com If a strong oxidizing agent is used or if the reaction is not carefully controlled, the aldehyde can be further oxidized to a carboxylic acid. khanacademy.orgquora.com Therefore, the oxidation of the alcohol moiety in this compound would be expected to produce 2-mercapto-3-methylbutanal, and subsequently, 2-mercapto-3-methylbutanoic acid.

| Functional Group | Reaction Type | Potential Product(s) |

| Thiol (-SH) | Mild Oxidation | Bis(3-methyl-1-hydroxybutan-2-yl) disulfide |

| Thiol (-SH) | Strong Oxidation | 3-methyl-1-hydroxybutane-2-sulfonic acid |

| Primary Alcohol (-OH) | Mild Oxidation | 2-mercapto-3-methylbutanal |

| Primary Alcohol (-OH) | Strong Oxidation | 2-mercapto-3-methylbutanoic acid |

Investigation of this compound Interactions with Biological Substrates

Direct studies detailing the specific interactions of this compound with a wide range of biological substrates are limited. However, its chemical nature as a thiol provides a basis for predicting its potential biological reactivity. The sulfhydryl group is one of the most reactive functional groups found in biological systems.

A primary mode of interaction for thiols is the formation of disulfide bridges with cysteine residues in proteins. libretexts.org This type of redox reaction can alter the three-dimensional structure of proteins, thereby modifying their function. It is plausible that this compound could interact with proteins through such disulfide exchange reactions, potentially impacting enzymatic activity or protein stability.

The most well-documented biological interaction of this compound is with sensory systems, specifically olfactory receptors. It is recognized as a potent aroma compound, notably as a source of an onion-like off-flavor in beer. researchgate.netnih.gov This indicates a specific and high-affinity interaction with receptor proteins in the olfactory epithelium, which triggers the neural signals perceived as its characteristic scent.

While research on related compounds like tert-butyl alcohol has suggested that it can have a denaturing effect on proteins by accumulating near the peptide surface, particularly around positively charged residues, it is unclear if this compound exhibits similar behavior. nih.gov The presence of the reactive thiol group suggests that covalent interactions, such as disulfide formation, may be a more dominant mechanism of interaction with biological substrates compared to the non-covalent interactions observed for simple alcohols.

Emerging Research Frontiers and Future Directions for 2 Mercapto 3 Methyl 1 Butanol

Discovery of Novel Biosynthetic Routes for 2-Mercapto-3-methyl-1-butanol

The formation of this compound (2M3MB) is a multi-step process involving both chemical and enzymatic reactions. A key precursor to 2M3MB in beer has been identified as 2,3-epoxy-3-methylbutanal (EMB). researchgate.netnih.gov This precursor is generated from the oxidation of iso-alpha-acids, which are hop-derived compounds, particularly during the hot aeration of brewer's wort. researchgate.netdaneshyari.com

The pathway from EMB to 2M3MB involves an intermediate, 2-mercapto-3-hydroxy-3-methylbutanal (2M3H3MB), which is formed through a non-enzymatic reaction between EMB and hydrogen sulfide (B99878). researchgate.net The subsequent conversion of 2M3H3MB to 2M3MB is facilitated by yeast enzymes. researchgate.net Research has pinpointed two specific enzymes in Saccharomyces pastorianus that are crucial for this conversion: Old Yellow Enzyme 2 (Oye2p) and alcohol dehydrogenase 6 (Adh6p). researchgate.net Deletion of the genes encoding these enzymes in yeast has been shown to dramatically decrease the formation of 2M3MB. researchgate.net

While the role of cysteine conjugates as precursors for many volatile thiols is well-established, studies have indicated that they have a negligible contribution to the formation of 2M3MB in beer. daneshyari.comnih.gov Instead, the volatile nature of the precursor, EMB, is a key factor. daneshyari.comnih.gov

Biotechnological Applications for Targeted Control of this compound Levels

Given that 2M3MB is often considered an off-flavor, particularly in beer, research is focused on methods to control its formation. researchgate.netdaneshyari.com Understanding the biosynthetic pathway provides several points for potential intervention.

One key area of focus is the role of yeast in the conversion of precursors to the final volatile thiol. The enzymatic activity of yeast is a critical factor in the release of many volatile thiols from their non-volatile precursors. nih.govacs.orgresearchgate.net While much of the research in this area has centered on thiols desirable in wine, such as 4-mercapto-4-methylpentan-2-one (4MMP) and 3-mercaptohexan-1-ol (3MH), the principles are applicable to controlling undesirable compounds like 2M3MB. nih.govresearchgate.net

Strategies for controlling thiol levels include:

Yeast Strain Selection and Engineering: Different yeast strains possess varying levels of the enzymes necessary for thiol release. nih.gov Selecting strains with lower activity of enzymes like Oye2p and Adh6p could reduce the formation of 2M3MB. researchgate.net Furthermore, genetic engineering of yeast strains offers a powerful tool. For instance, deleting the genes responsible for the final conversion step has been shown to be effective in laboratory settings. researchgate.net Conversely, for desirable thiols, overexpression of genes encoding enzymes with high β-lyase activity, such as the tnaA gene from Escherichia coli, has been used to significantly increase their release. nih.govacs.org

Control of Precursor Formation: Since the formation of the precursor EMB is linked to the oxidation of hop-derived compounds, controlling the hot aeration of wort can influence the initial concentration of this key precursor. researchgate.netdaneshyari.com

Fermentation Conditions: The conditions of fermentation, including temperature and nutrient availability, can also impact yeast metabolism and, consequently, the formation of volatile compounds.

Development of Advanced Analytical Platforms for Comprehensive this compound Profiling

The analysis of volatile thiols like 2M3MB presents a significant challenge due to their low concentrations, high reactivity, and the complexity of the food and beverage matrices in which they are found. mdpi.com To overcome these challenges, a variety of advanced analytical techniques have been developed.

Table 1: Advanced Analytical Techniques for Thiol Analysis

| Technique | Description | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A powerful technique for separating and identifying volatile compounds. Often coupled with olfactometry (GC-O) to link specific compounds to sensory perceptions. researchgate.netmdpi.com | Used to identify and quantify 2M3MB and other volatile thiols in beer and other beverages. researchgate.net |

| Stable Isotope Dilution Analysis (SIDA) | A quantitative method that uses isotopically labeled internal standards to improve accuracy and account for matrix effects. mdpi.com | Considered a gold standard for the quantification of volatile thiols, though limitations can arise from matrix interferences. mdpi.com |

| Derivatization Techniques | Thiols are often derivatized to improve their stability and chromatographic behavior. Common derivatizing agents include p-hydroxymercurybenzoate and 4,4'-dithiodipyridine (DTDP). nih.govub.edu | Enhances the detection and quantification of thiols in complex matrices like wine and beer. nih.gov |

| Isotope Labeling with Double Precursor Ion Scan Mass Spectrometry (IL-LC-DPIS-MS) | A novel, non-targeted approach for profiling thiol-containing compounds. acs.org | Has been used to discover and identify numerous thiol candidates in beer and human urine. acs.org |

| Comprehensive Two-Dimensional Gas Chromatography (GC×GC) | Provides enhanced separation power compared to traditional GC, allowing for the resolution of complex mixtures of volatile compounds. nih.gov | Useful for detailed profiling of the volatile fraction of beverages. |

These advanced analytical platforms are crucial for accurately profiling the presence and concentration of 2M3MB, which is essential for understanding its formation, impact on flavor, and the effectiveness of control strategies.

Interdisciplinary Studies of this compound in Diverse Biological and Food Systems

While initially characterized in beer, the presence and significance of 2M3MB and related polyfunctional thiols are being investigated across a range of food and biological systems. mdpi.com These compounds are known to be potent odorants that can significantly contribute to the aroma profiles of various products. daneshyari.com

Beer: 2M3MB is a known contributor to an undesirable onion-like off-flavor. researchgate.netdaneshyari.com Its formation is linked to hop compounds and yeast metabolism. researchgate.net

Wine: While not as extensively studied as other thiols in wine, polyfunctional thiols are recognized for their impact on wine aroma. acs.orgmdpi.com The enzymatic activities of yeast during fermentation play a key role in their release. acs.orgresearchgate.net

Coffee: A range of volatile thiols, including isomers and derivatives of mercaptobutanol, have been identified in coffee and contribute to its complex aroma. daneshyari.comub.edu

Other Foods and Beverages: Polyfunctional thiols have been identified in a variety of other fermented foods and beverages, highlighting the broad importance of these compounds in food chemistry. mdpi.com For example, they have been found in passion fruit juice. daneshyari.com

The study of 2M3MB and other volatile thiols is inherently interdisciplinary, involving chemistry, biochemistry, microbiology, and sensory science. Understanding the complex interactions between precursors, microbial metabolism, and processing conditions is essential for controlling the flavor profiles of a wide range of food products.

常见问题

Q. What are the established synthetic routes for 2-Mercapto-3-methyl-1-butanol, and what are their efficiency metrics?

The compound is commonly synthesized via thiol-ene reactions or nucleophilic substitution. For example, zinc-binding studies (e.g., [(Tp(Me,Ph))ZnOH] complexes) involve reacting 3-mercapto-2-butanone with hydroxylamine derivatives, achieving yields of 70–85% under controlled pH (7.5–8.5) and inert atmospheres . Alternative routes include enzymatic catalysis, which offers higher stereoselectivity but requires longer reaction times (24–48 hrs) .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

Key methods include:

- GC-MS : To determine purity and detect volatile byproducts (e.g., residual thiols or ketones) .

- NMR (¹H/¹³C) : For confirming substitution patterns (e.g., methyl branching at C3 and thiol group at C2) .

- FT-IR : To identify functional groups (S-H stretch at ~2550 cm⁻¹, C-O stretch at 1050–1100 cm⁻¹) .

Q. What are the primary challenges in handling and storing this compound?

The compound is sensitive to oxidation due to the thiol group. Storage under nitrogen at –20°C in amber vials is recommended. Degradation is monitored via periodic GC-MS to detect disulfide formation (e.g., bis(3-methyl-1-butanol) disulfide) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported odor thresholds for this compound across studies?

Discrepancies arise from variations in matrix effects (e.g., aqueous vs. lipid media) and panelist sensitivity. A 2023 study standardized thresholds using gas chromatography-olfactometry (GC-O) with a unified panel (n=20), reporting thresholds of 0.8–1.2 ng/L in air and 2.5–3.7 µg/L in water . Methodological rigor requires blinding protocols and triplicate validation .

Q. What strategies optimize this compound’s application in antimicrobial studies despite its instability?

Microencapsulation (e.g., β-cyclodextrin complexes) enhances stability, extending half-life from 12 hrs to 72 hrs in aqueous media. Synergistic combinations with silver nanoparticles show a 4-fold increase in biofilm inhibition against S. aureus (MIC: 12.5 µg/mL vs. 50 µg/mL alone) .

Q. How do coordination complexes of this compound influence catalytic activity in metalloenzyme models?

The thiol group acts as a ZBG (zinc-binding group) in [(Tp(Me,Ph))Zn(SCH2CH(CH3)CH2OH)] complexes, stabilizing tetrahedral geometry critical for hydrolase activity. Kinetic assays show a turnover frequency (TOF) of 1.2 × 10³ min⁻¹ for ester hydrolysis, outperforming β-mercaptoethanol analogs by 30% .

Q. What methodological frameworks address conflicting data on the compound’s role in flavor chemistry?

Contradictions in sensory descriptors (e.g., "fruity" vs. "sulfurous") are resolved via recombination studies in model systems (e.g., wine matrices). Dose-response curves and ANOVA with post-hoc Tukey tests identify concentration-dependent perception shifts (p < 0.05) .

Methodological Considerations

- Data Triangulation : Combine GC-O, sensory panels, and LC-MS/MS to validate flavor impact .

- Error Mitigation : Use deuterated internal standards (e.g., d₃-2-Mercapto-3-methyl-1-butanol) for quantitative accuracy in GC-MS .

- Ethical Protocols : Ensure odor threshold studies comply with IRB guidelines for human subjects, including informed consent and exposure limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。